molecular formula C23H23NO4 B1387561 Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid CAS No. 352707-75-6

Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid

Cat. No.: B1387561
CAS No.: 352707-75-6
M. Wt: 377.4 g/mol
InChI Key: RAQPAPMBITVVOX-HMZQGETOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid typically involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. This is followed by the formation of the bicyclic structure through a series of cyclization reactions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of amino acid coupling and deprotection, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid is used as a building block in the synthesis of complex peptides and proteins. Its unique structure allows for the creation of peptides with specific conformations and properties .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It can be incorporated into peptides that mimic natural substrates or inhibitors, providing insights into biological processes .

Medicine: In medicine, this compound is explored for its potential in drug development. Peptides synthesized using this compound can be used as therapeutic agents or diagnostic tools .

Industry: In the industrial sector, this compound is used in the production of specialized materials and chemicals. Its ability to form stable peptides makes it valuable in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once the desired peptide is synthesized, the Fmoc group can be removed, revealing the free amino group for further reactions . The compound’s bicyclic structure provides stability and rigidity to the peptides, influencing their biological activity and interactions .

Comparison with Similar Compounds

Uniqueness: Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid is unique due to its specific exo configuration, which provides distinct chemical and biological properties. This configuration allows for the formation of peptides with unique conformations, making it valuable in various research and industrial applications .

Properties

CAS No.

352707-75-6

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

(2R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C23H23NO4/c25-22(26)20-13-9-10-14(11-13)21(20)24-23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19-21H,9-12H2,(H,24,27)(H,25,26)/t13?,14?,20-,21+/m1/s1

InChI Key

RAQPAPMBITVVOX-HMZQGETOSA-N

SMILES

C1CC2CC1C(C2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Isomeric SMILES

C1CC2CC1[C@H]([C@H]2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1CC2CC1C(C2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid
Reactant of Route 5
Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid
Reactant of Route 6
Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.